

# Spectroscopic and Mechanistic Characterization of Angenomalin: A Technical Guide

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## Compound of Interest

Compound Name: Angenomalin

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This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of **Angenomalin**, also known as (+)-praeruptorin A. It includes detailed experimental protocols for its isolation and analysis, as well as an examination of its role in inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Spectroscopic Data for Angenomalin

The structural elucidation of **Angenomalin** has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

### Table 1: $^1\text{H}$ -NMR Spectroscopic Data for Angenomalin ((+)-praeruptorin A)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.42	s	2 x CH <sub>3</sub>	
1.83	d	7.0	CH <sub>3</sub> -CH=
1.95	s	OAc	
6.00	q	7.0	=CH-
5.23	d	5.0	H-4'
6.27	d	5.0	H-3'
6.23	d	9.5	H-3
7.62	d	9.5	H-4
6.83	d	8.5	H-6
7.35	d	8.5	H-5

Note: Spectra referenced from Baba, K., et al. (1980) as cited in Ozaki, H., et al. (2017).

**Table 2: <sup>13</sup>C-NMR Spectroscopic Data for Angenomalin ((+)-praeruptorin A)**

Chemical Shift ( $\delta$ ) ppm	Assignment
20.5	q
20.9	q
22.1	q
26.9	q
68.8	d
70.0	d
77.9	s
112.5	s
112.9	d
114.6	d
115.8	s
127.3	s
128.6	d
138.5	d
143.4	d
155.1	s
160.7	s
162.3	s
167.3	s
169.8	s

Note: Spectra referenced from Baba, K., et al. (1980) as cited in Ozaki, H., et al. (2017).

### Table 3: IR, UV-Vis, and Mass Spectrometry Data for Angenomalin

Spectroscopic Method	Key Data
IR (Infrared) Spectroscopy	Characteristic absorptions for ester carbonyls, $\alpha,\beta$ -unsaturated lactone, and aromatic rings are expected. Specific peak values require experimental determination.
UV-Vis (Ultraviolet-Visible) Spectroscopy	As an angular-type pyranocoumarin, Angenomalin is expected to have characteristic UV maximum absorptions in the range of 200-220 nm.
Mass Spectrometry (MS)	The molecular weight of Angenomalin ( $C_{21}H_{22}O_7$ ) is 386.4 g/mol . High-resolution mass spectrometry would provide a precise mass for elemental composition confirmation.

## Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic characterization of **Angenomalin**.

### Isolation of Angenomalin from Peucedanum praeruptorum

A general procedure for the isolation of **Angenomalin** (praeruptorin A) from the roots of *Peucedanum praeruptorum* Dunn involves the following steps[1]:

- **Extraction:** The dried and powdered roots of *P. praeruptorum* are extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate (AcOEt), and n-butanol (BuOH)[1].
- **Fractionation:** The ethyl acetate extract, which is rich in coumarins, is subjected to column chromatography on silica gel[1].

- Purification: The fractions containing **Angenomalin** are eluted using a solvent system such as toluene/ethyl acetate. Further purification can be achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure **Angenomalin**[\[1\]](#).

## Spectroscopic Analysis

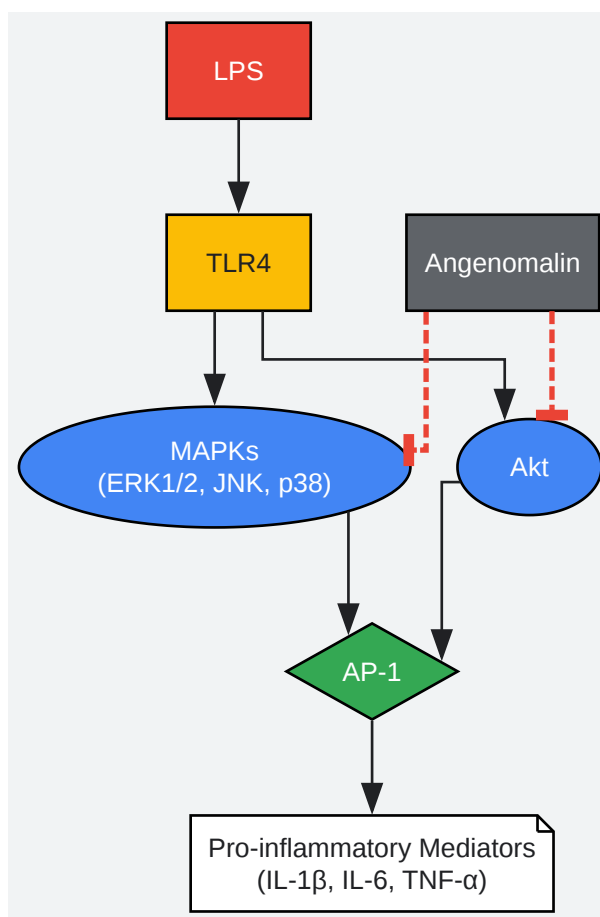
The structural characterization of the isolated **Angenomalin** is performed using standard spectroscopic techniques:

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.
- IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer, typically with the sample prepared as a KBr pellet or a thin film.
- UV-Vis Spectroscopy: The UV-Vis spectrum is obtained using a UV-Vis spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

## Signaling Pathway of Angenomalin

**Angenomalin** has been shown to exhibit significant anti-inflammatory properties by modulating key signaling pathways. Specifically, it can attenuate acute lung injury by inhibiting the Activator Protein-1 (AP-1) signaling pathway[\[2\]](#).

The diagram below illustrates the proposed mechanism of action for **Angenomalin** in inhibiting the AP-1 signaling pathway. Lipopolysaccharide (LPS) stimulation typically leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38, as well as the protein kinase Akt. These kinases, in turn, activate the transcription factor AP-1, which promotes the expression of pro-inflammatory mediators. **Angenomalin** intervenes by attenuating the activation of these upstream kinases, thereby inhibiting AP-1 and reducing the inflammatory response.



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**Angenomalin's** inhibition of the AP-1 signaling pathway.

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **Angenomalin** ((+)-praeruptorin A). The presented data and experimental protocols are essential for the identification and quantification of this compound in natural extracts and for its further development as a potential therapeutic agent. The elucidation of its inhibitory action on the AP-1 signaling pathway provides a mechanistic basis for its observed anti-inflammatory effects and highlights its potential for the development of new anti-inflammatory drugs. Further research is warranted to fully explore the pharmacological potential of **Angenomalin**.

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## References

- 1. Isolation of praeruptorins A and B from *Peucedanum praeruptorum* Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anomalin attenuates LPS-induced acute lungs injury through inhibition of AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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